Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 308.73 g/mol. This compound is classified as a pyrido[2,3-d]pyrimidine derivative, notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound is identified by its CAS number 1227958-54-4 and has shown promise in biological evaluations.
The compound is sourced from synthetic organic chemistry, specifically designed for biological activity against kinases. It falls under the category of heterocyclic compounds, characterized by its fused pyrimidine and morpholine rings, which contribute to its pharmacological properties. The structure allows for various substitutions that can enhance its activity against specific targets in cancer therapy.
The synthesis of methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate involves several key steps:
These synthetic routes are crucial for optimizing yield and ensuring the functional groups are correctly positioned for biological activity .
The structure of methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate can be represented as follows:
The compound features a fused bicyclic system that includes both a pyridine and a pyrimidine ring, contributing to its stability and reactivity. The presence of the morpholine ring enhances solubility and bioavailability .
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions:
The mechanism of action for methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate primarily involves inhibition of specific kinases involved in cell signaling pathways associated with cancer progression.
These properties are essential for understanding how the compound behaves under different conditions, influencing its application in drug formulation .
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate has significant potential in drug discovery:
The compound is systematically named methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate, reflecting its polyheterocyclic architecture and substituent functional groups. The IUPAC name explicitly denotes:
Systematic identifiers from diverse sources are consolidated below:
Table 1: Standard Identifiers of Methyl 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate
Identifier | Value | Source Citations |
---|---|---|
CAS Registry Number | 1227958-54-4 | [1] [3] [6] |
Molecular Formula | C₁₃H₁₃ClN₄O₃ | [1] [6] [7] |
Molecular Weight | 308.72 g/mol | [3] [6] [7] |
SMILES | O=C(C₁=NC₂=NC(Cl)=NC(N₃CCOCC₃)=C₂C=C₁)OC | [1] [3] [10] |
InChIKey | YUFPNTVTPKNZLN-UHFFFAOYSA-N | [1] [10] |
Canonical SMILES | COC(=O)C₁C=CC₂=C(N=C(Cl)N=C₂N=1)N₁CCOCC₁ | [1] |
These identifiers enable unambiguous chemical database searches and confirm structural consistency across commercial and scientific sources [1] [6] [10]. The MDL number (MFCD21648263) further supports its use in cheminformatics systems [3] [7].
While experimental X-ray diffraction data for this specific compound is not publicly available in the provided sources, the pyrido[2,3-d]pyrimidine scaffold is a well-characterized pharmacophore in medicinal chemistry. The core consists of a pyridine ring fused with a pyrimidine ring, sharing bonds between C₈–N₉ and C₄a–C₈a (see Table 2 for generalized bond parameters). Key features include:
Table 2: Theoretical Bond Parameters of the Pyrido[2,3-d]pyrimidine Core
Bond | Bond Length (Å) | Bond Angle (°) | Hybridization |
---|---|---|---|
C₄a–C₈a | 1.40 | 120.5 | sp² |
C₈a–N₉ | 1.34 | 116.8 | sp² |
N₉–C₈ | 1.33 | 124.2 | sp² |
C₈–N₁ | 1.34 | 119.0 | sp² |
N₁–C₂ | 1.32 | 120.1 | sp² |
This planarity facilitates π-stacking interactions in solid-state packing or target binding [2] [10].
The morpholine ring (N₄–C₁₀–C₁₁–O₃–C₁₂–C₁₃) adopts a stable chair conformation when attached to the pyrimidine core. Key observations:
Table 3: Conformational Parameters of Morpholine and Pyrimidine Substituents
Structural Element | Conformation | Dihedral Angle (°) | Steric Influence |
---|---|---|---|
Morpholine ring | Chair | N₄–C₄ (pyrimidine): 90° | Minimizes clashes with pyrido core |
C₄–N₄ bond | Rotatable | Variable | Enables adaptive binding |
Pyrimidine C₂–Cl | Coplanar with ring | 180° | Facilitates halogen bonding |
The ester group at C₇ remains coplanar with the pyridine ring due to conjugation, as evidenced by the SMILES string’s explicit geometry [1] [10].
Nitrogen atoms govern the compound’s electronic properties and exhibit distinct hybridization states:
Table 4: Hybridization States and Bond Angles of Key Nitrogen Atoms
Nitrogen | Hybridization | Representative Bond Angle (°) | Functional Role |
---|---|---|---|
N₁ (Pyrimidine) | sp² | ∠N₁–C₂–N₃ = 124.2° | Electron acceptor |
N₃ (Pyrimidine) | sp² | ∠C₂–N₃–C₄ = 116.5° | Conjugative linker to Cl |
N₄ (Morpholine) | sp³ | ∠C₄–N₄–C₁₀ = 109.5° | σ-bond rotation facilitator |
N₉ (Pyridine) | sp² | ∠C₈ₐ–N₉–C₈ = 116.8° | Aromaticity contributor |
The chloro substituent’s bond angle (∠C₂–Cl = 120.5°) aligns with sp²-hybridized carbon, enhancing electrophilicity at C₂ [2] [10].
Though experimental crystal structures remain unreported in the provided sources, analogous pyrido[2,3-d]pyrimidines exhibit predictable intermolecular interactions:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1